REACTION_CXSMILES
|
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.II.[I:17](O)(O)(O)(O)(O)=O.S(=O)(=O)(O)O>O.C(O)(=O)C>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([I:17])=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2CC3=CC=CC=C3C2C=C1
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
4.88 g
|
Type
|
reactant
|
Smiles
|
I(=O)(O)(O)(O)(O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Charged
|
Type
|
CUSTOM
|
Details
|
was elevated up to 90° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
WAIT
|
Details
|
The reaction solution was left
|
Type
|
TEMPERATURE
|
Details
|
cooling down to room temperature
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol and water
|
Type
|
CUSTOM
|
Details
|
The solid matter thus obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2CC3=CC(=CC=C3C2C=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 333.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |